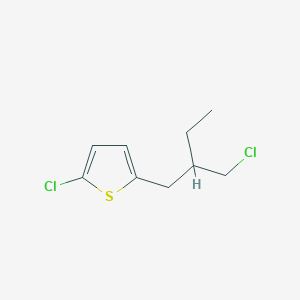![molecular formula C16H23NO4 B13487360 3-[Boc-(methyl)amino]-4-phenylbutanoic acid](/img/structure/B13487360.png)
3-[Boc-(methyl)amino]-4-phenylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Boc-(methyl)amino]-4-phenylbutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in the field of peptide synthesis and medicinal chemistry due to its stability and ease of deprotection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Boc-(methyl)amino]-4-phenylbutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in solvents like tetrahydrofuran (THF) or acetonitrile at room temperature or moderate heat (40°C) .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs similar methods but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Boc-(methyl)amino]-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The Boc group is stable under oxidative conditions, allowing selective oxidation of other functional groups.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) without affecting the Boc group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[Boc-(methyl)amino]-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in material science.
Wirkmechanismus
The mechanism of action of 3-[Boc-(methyl)amino]-4-phenylbutanoic acid involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions. This protection-deprotection strategy is crucial in multi-step organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: Another Boc-protected compound used in peptide synthesis.
Carboxybenzyl (CBz) protected compounds: Similar to Boc-protected compounds but require different deprotection conditions.
Fluorenylmethoxycarbonyl (Fmoc) protected compounds: Used in peptide synthesis with base-labile protection.
Uniqueness
3-[Boc-(methyl)amino]-4-phenylbutanoic acid is unique due to its specific structure, which combines the stability of the Boc group with the reactivity of the phenyl and butanoic acid moieties. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C16H23NO4 |
|---|---|
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17(4)13(11-14(18)19)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19) |
InChI-Schlüssel |
NYUOLAAWURHWID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(2,3-dihydro-1H-inden-1-yl)(methyl)amino]methyl}-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide hydrochloride](/img/structure/B13487277.png)
![tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13487284.png)


![4-Boc-7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487305.png)









